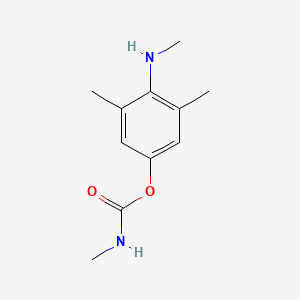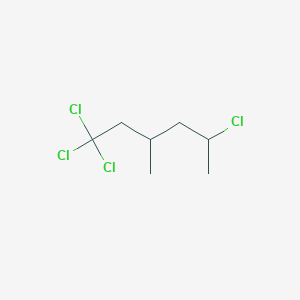![molecular formula C12H8AsI B14721004 5-Iodobenzo[b]arsindole CAS No. 6307-53-5](/img/structure/B14721004.png)
5-Iodobenzo[b]arsindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodobenzo[b]arsindole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound consists of an indole ring system with an iodine atom attached to the benzene ring, making it a unique and interesting compound for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodobenzo[b]arsindole can be achieved through various synthetic routes. One common method involves the cyclization of 2-iodoaniline with an appropriate aldehyde or ketone under acidic conditions. This reaction typically requires the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield. Industrial production methods often employ optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodobenzo[b]arsindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydroindoles.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are usually performed under mild conditions to prevent over-reduction.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the iodine atom. These reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction can produce dihydroindoles. Substitution reactions can result in a wide range of functionalized indole derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
5-Iodobenzo[b]arsindole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: this compound is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Iodobenzo[b]arsindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, this compound can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromobenzo[b]arsindole: Similar in structure but with a bromine atom instead of iodine.
5-Chlorobenzo[b]arsindole: Contains a chlorine atom in place of iodine.
5-Fluorobenzo[b]arsindole: Features a fluorine atom instead of iodine.
Uniqueness
5-Iodobenzo[b]arsindole is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic size and higher electronegativity of iodine compared to other halogens can influence the compound’s reactivity and interactions with biological targets. This makes this compound a valuable compound for studying the effects of halogen substitution on indole derivatives.
Propiedades
Número CAS |
6307-53-5 |
|---|---|
Fórmula molecular |
C12H8AsI |
Peso molecular |
354.02 g/mol |
Nombre IUPAC |
5-iodobenzo[b]arsindole |
InChI |
InChI=1S/C12H8AsI/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H |
Clave InChI |
QZRPEUVYXHQFMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3[As]2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


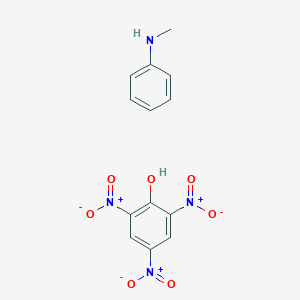
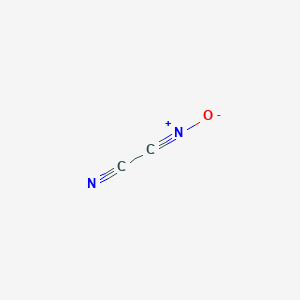
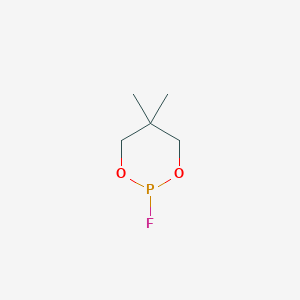

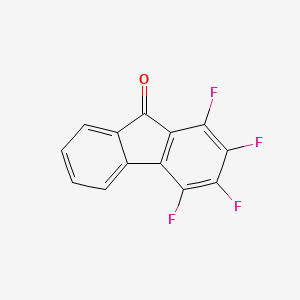
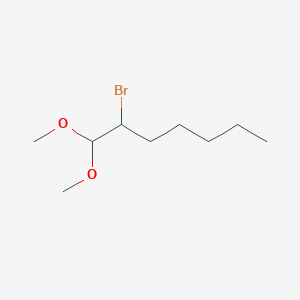
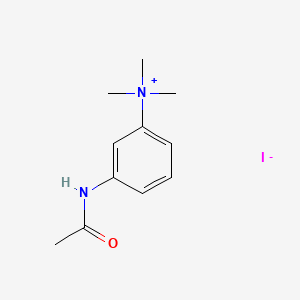
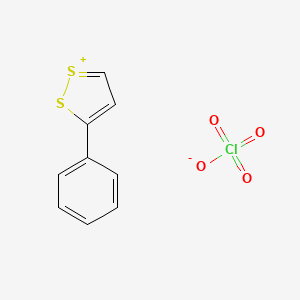
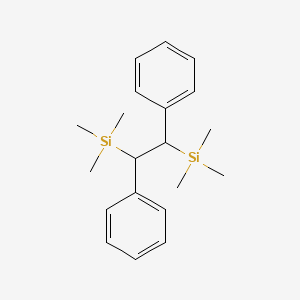
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)

